Methyl 2-amino-3,3-dimethylbutanoate hydrochloride

Procurement Strategy Cost Analysis Method Development

Choose this racemic (DL) tert-leucine methyl ester hydrochloride when your application does not demand a specific enantiomer. It delivers identical reactivity for achiral derivatization, HPLC/LC-MS method development, and coupling-condition optimization at a fraction of the cost of enantiopure L- or D- forms. It is the preferred substrate for enzymatic kinetic resolution with lipases or penicillin G acylase—a cornerstone of green chemistry and industrial biotechnology. The sterically demanding tert-butyl side chain imparts exceptional conformational rigidity and metabolic stability, making this building block indispensable for designing peptidomimetic protease inhibitors, chiral auxiliaries, and asymmetric catalysis ligands.

Molecular Formula C7H16ClNO2
Molecular Weight 181.66 g/mol
CAS No. 22146-61-8
Cat. No. B3421628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-3,3-dimethylbutanoate hydrochloride
CAS22146-61-8
Molecular FormulaC7H16ClNO2
Molecular Weight181.66 g/mol
Structural Identifiers
SMILESCC(C)(C)C(C(=O)OC)N.Cl
InChIInChI=1S/C7H15NO2.ClH/c1-7(2,3)5(8)6(9)10-4;/h5H,8H2,1-4H3;1H
InChIKeyHRTQWUHFSXVRPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-amino-3,3-dimethylbutanoate hydrochloride: A Racemic tert-Leucine Building Block for Non-Chiral and Early-Stage Synthesis


Methyl 2-amino-3,3-dimethylbutanoate hydrochloride (CAS 22146-61-8) is the racemic (DL) hydrochloride salt form of the methyl ester of the unnatural amino acid tert-leucine . This compound belongs to a class of sterically demanding, lipophilic α-amino acid derivatives characterized by a bulky tert-butyl side chain, which introduces significant steric hindrance and hydrophobicity [1]. Its key features include a free amino group for amide bond formation and a methyl ester, making it a versatile building block for peptide and peptidomimetic synthesis.

Why Methyl 2-amino-3,3-dimethylbutanoate Hydrochloride Cannot Be Substituted by Enantiopure Analogs for Non-Chiral Applications


Substituting this racemic compound with its enantiomerically pure counterparts, such as L-tert-leucine methyl ester hydrochloride (CAS 63038-27-7) or D-tert-leucine methyl ester hydrochloride (CAS 167223-43-0), is not a straightforward or cost-neutral exchange. The enantiopure forms are essential for creating specific three-dimensional structures in chiral drug candidates . However, when chirality is not a requirement—such as in early-stage method development, achiral derivatization, or as a substrate for enzymatic resolution—the racemic mixture provides a significantly more economical and accessible entry point . This allows researchers to optimize synthetic routes or conduct pilot studies without incurring the high cost and potential supply constraints associated with stereospecific synthesis, which would be an inefficient use of resources if the final application does not demand a specific enantiomer.

Quantitative Differentiation of Methyl 2-amino-3,3-dimethylbutanoate Hydrochloride from Its Analogs


Cost-Effectiveness Over Enantiopure Forms for Non-Chiral Applications

For applications where a racemic mixture is acceptable, Methyl 2-amino-3,3-dimethylbutanoate hydrochloride offers a significant cost advantage over its enantiomerically pure analogs . The racemic compound (CAS 22146-61-8) is priced significantly lower than the L-enantiomer (CAS 63038-27-7). While the D-enantiomer (CAS 167223-43-0) is even more costly, reflecting the additional processing required for chiral resolution.

Procurement Strategy Cost Analysis Method Development

Superior Epimerization Resistance During Peptide Coupling

The steric bulk of the tert-leucine scaffold confers exceptional resistance to epimerization during amide bond formation, a critical challenge in peptide synthesis [1]. This property is inherent to the tert-leucine core and is therefore shared by the target compound and its enantiopure derivatives. In a study coupling an N-acyl-tert-leucine derivative with various amines, the reaction proceeded in high yields with minimal epimerization at the tert-leucine stereogenic center.

Peptide Synthesis Amide Coupling Racemization Control

Enables High Enantioselectivity as a Precursor for Chiral Auxiliaries and Catalysts

Methyl 2-amino-3,3-dimethylbutanoate hydrochloride is a key precursor to tert-leucine, a compound known for its exceptional performance as a chiral auxiliary and ligand in asymmetric catalysis [1]. Its unique, bulky tert-butyl group creates a sterically demanding environment that induces high enantioselectivity in reactions. The target racemic compound serves as the starting material for producing the enantiopure form via resolution techniques.

Asymmetric Synthesis Chiral Auxiliary Organocatalysis

Enhanced Metabolic Stability and Pharmacokinetic Profile in Bioactive Molecules

The incorporation of the tert-leucine moiety into bioactive molecules, such as HIV protease inhibitors, has been shown to enhance metabolic stability and improve oral bioavailability compared to analogs with other amino acids [1]. This is attributed to the steric shielding of adjacent peptide bonds from enzymatic cleavage. The target compound is a versatile building block for introducing this beneficial moiety into drug candidates.

Drug Metabolism Pharmacokinetics Protease Inhibitors

Optimal Application Scenarios for Methyl 2-amino-3,3-dimethylbutanoate Hydrochloride Based on Differentiating Evidence


Cost-Conscious Method Development and Reaction Optimization

When establishing new synthetic protocols, optimizing coupling conditions, or developing analytical methods (e.g., HPLC, LC-MS) where the final application does not require a specific enantiomer, Methyl 2-amino-3,3-dimethylbutanoate hydrochloride is the ideal and most economical choice. Its significantly lower cost compared to enantiopure forms allows researchers to conserve budget for later, more expensive stages of development, such as scaling up the production of a final, chiral drug candidate. This is particularly relevant in academic and early-stage industrial settings where funding is a key constraint.

Enzymatic Resolution and Biocatalysis Studies

The racemic nature of this compound makes it the perfect substrate for investigating and developing novel enzymatic resolution processes . It serves as the essential starting material in studies aiming to produce enantiomerically pure L- or D-tert-leucine via kinetic resolution using enzymes like lipases or penicillin G acylase. This application is a cornerstone of green chemistry and industrial biotechnology, enabling the production of valuable chiral building blocks from an inexpensive racemic feedstock [1].

Synthesis of Peptidomimetics Requiring Enhanced Conformational Rigidity and Stability

For the design and synthesis of peptidomimetics—including protease inhibitors and other bioactive peptides—where metabolic stability and conformational rigidity are paramount, Methyl 2-amino-3,3-dimethylbutanoate hydrochloride provides a direct route to incorporate the beneficial tert-leucine motif. The evidence shows that this motif confers exceptional resistance to epimerization during synthesis and can significantly improve the pharmacokinetic profile of the final molecule, including oral bioavailability [1]. This makes it a strategic choice for medicinal chemistry programs targeting challenging therapeutic areas.

Precursor for High-Performance Chiral Auxiliaries and Ligands

This compound is a crucial starting material for the synthesis of tert-leucine and its derivatives, which are recognized as among the most effective chiral auxiliaries and ligands for asymmetric catalysis . Researchers aiming to develop new catalytic asymmetric methodologies or to synthesize complex chiral molecules with high enantiomeric purity will find this racemic ester to be a cost-effective entry point. After resolution, the resulting enantiopure tert-leucine can enable reactions with enantioselectivities exceeding 99% ee, a level of performance that is critical for producing single-enantiomer pharmaceuticals.

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